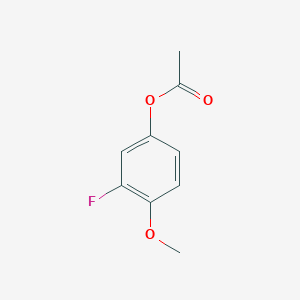

(3-fluoro-4-methoxyphenyl) acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJVVAOEFDUGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Methoxyphenyl Acetate

Direct Esterification Approaches

Direct esterification represents the most straightforward approach to (3-fluoro-4-methoxyphenyl) acetate (B1210297), commencing from the parent phenol (B47542), (3-fluoro-4-methoxyphenyl)phenol. This transformation involves the reaction of the phenolic hydroxyl group with an acetylating agent.

Esterification of (3-Fluoro-4-methoxyphenyl)phenol

The direct esterification of (3-fluoro-4-methoxyphenyl)phenol is a common and efficient method for the preparation of the target acetate. This reaction is typically carried out in the presence of a suitable acetylating agent and often a catalyst or base to facilitate the reaction. The core of this method lies in the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acetyl group donor.

Esterification with Acetic Anhydride (B1165640) or Acetyl Chloride

Acetic anhydride and acetyl chloride are the most frequently employed acetylating agents for the esterification of phenols. nih.govreddit.com

Using Acetic Anhydride: The reaction of (3-fluoro-4-methoxyphenyl)phenol with acetic anhydride is a widely used method. This reaction is often catalyzed by a base, such as pyridine (B92270) or a tertiary amine, which acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct. nih.govresearchgate.net The general procedure involves dissolving the phenol in a suitable solvent, often pyridine itself, followed by the addition of acetic anhydride. The reaction can typically proceed at room temperature or with gentle heating to achieve completion. A typical workup involves quenching the excess anhydride with water or an alcohol, followed by extraction and purification of the resulting ester.

Using Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and reacts readily with phenols to form esters. These reactions are also commonly carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid that is generated. wikipedia.org The reaction of (3-fluoro-4-methoxyphenyl)phenol with acetyl chloride in a suitable solvent and in the presence of a base provides a high yield of (3-fluoro-4-methoxyphenyl) acetate.

A general protocol for the O-acylation of phenols using acetyl chloride under phase-transfer catalysis (PTC) conditions has also been reported, which can be adapted for this synthesis. wikipedia.org This method involves dissolving the phenol in an aqueous solution of a base like sodium hydroxide (B78521) and reacting it with the acyl chloride in a water-immiscible organic solvent in the presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. wikipedia.org

Table 1: Comparison of Acetylating Agents for Phenol Esterification

| Feature | Acetic Anhydride | Acetyl Chloride |

| Reactivity | Less reactive | More reactive |

| Byproduct | Acetic acid | Hydrochloric acid |

| Handling | Easier to handle | More sensitive to moisture |

| Catalyst/Base | Often requires a catalyst (e.g., pyridine, DMAP) | Requires a base to neutralize HCl |

Alternative Synthetic Pathways

Routes via (3-Fluoro-4-methoxyphenyl)acetic Acid Derivatives

An alternative approach involves the transformation of (3-fluoro-4-methoxyphenyl)acetic acid or its derivatives. While less direct, this route can be advantageous depending on the synthetic context. One plausible, though less common, laboratory method could be a variation of the Dakin reaction or a related oxidative decarboxylation. A more established transformation is the Baeyer-Villiger oxidation. wikipedia.orgsynarchive.comucla.eduyoutube.com

The Baeyer-Villiger oxidation of 3'-fluoro-4'-methoxyacetophenone (B120032) would lead to the desired this compound. ucla.edunih.gov This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, as the oxidant. The migratory aptitude of the aryl group is generally high, favoring the formation of the phenyl ester over the methyl ester.

Strategies Involving Phenol Precursors

The synthesis of the target acetate is intrinsically linked to the availability of its phenolic precursor, 3-fluoro-4-methoxyphenol (B50614). Therefore, synthetic strategies for this phenol are crucial.

Precursors and Building Blocks in the Synthesis of the (3-Fluoro-4-methoxyphenyl) Moiety

The synthesis of 3-fluoro-4-methoxyphenol from guaiacol (B22219) can be achieved through electrophilic fluorination. Guaiacol is an activated aromatic system, and the introduction of a fluorine atom can be directed to the position ortho to the hydroxyl group and meta to the methoxy (B1213986) group. Modern electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), are particularly effective for such transformations under controlled conditions. wikipedia.orgorganic-chemistry.orgwikipedia.org The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the reaction conditions.

Another important building block for introducing the (3-fluoro-4-methoxyphenyl) moiety is (3-fluoro-4-methoxyphenyl)boronic acid. sigmaaldrich.commedchemexpress.comnih.govsigmaaldrich.com This boronic acid can be prepared through various methods, including the reaction of a corresponding Grignard reagent with a trialkyl borate, followed by hydrolysis. Once formed, this boronic acid is a versatile intermediate that can participate in Suzuki coupling reactions to form carbon-carbon or carbon-heteroatom bonds, providing access to a wide range of derivatives containing the (3-fluoro-4-methoxyphenyl) scaffold.

Table 2: Key Precursors and Their Roles

| Precursor | Role in Synthesis |

| 3-Fluoro-4-methoxyphenol | Direct precursor for esterification to form the target acetate. |

| (3-Fluoro-4-methoxyphenyl)acetic acid | Intermediate for alternative synthetic routes, potentially via oxidative rearrangement. |

| 3'-Fluoro-4'-methoxyacetophenone | Precursor for Baeyer-Villiger oxidation to yield the target acetate. |

| Guaiacol | Starting material for the synthesis of 3-fluoro-4-methoxyphenol via fluorination. |

| (3-Fluoro-4-methoxyphenyl)boronic acid | Versatile building block for introducing the (3-fluoro-4-methoxyphenyl) moiety. |

Utilization of 3′-Fluoro-4′-methoxyacetophenone in Related Syntheses

3'-Fluoro-4'-methoxyacetophenone is a versatile aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and complex organic structures. chemimpex.com Its chemical structure, featuring a reactive ketone functional group alongside the electron-donating methoxy group and the electron-withdrawing fluorine atom, makes it a valuable precursor in various synthetic transformations. chemimpex.comossila.com

The synthesis of 3'-fluoro-4'-methoxyacetophenone itself can be achieved via a Friedel-Crafts acylation, for instance, by reacting 2-fluoroanisole (B128887) with acetyl chloride in the presence of a Lewis acid like anhydrous aluminum chloride. prepchem.com Once formed, this acetophenone (B1666503) derivative is widely employed in reactions such as:

Aldol Condensation: It reacts with various benzaldehydes to form chalcone (B49325) derivatives, which are α,β-unsaturated ketones. ossila.com These chalcones are important scaffolds for active pharmaceutical ingredients (APIs), including anti-inflammatory drugs like celecoxib (B62257) (following reaction with hydrazine (B178648) derivatives), and for fluorescent dyes. ossila.com

Mannich Reaction: It serves as a key component in Mannich reactions, alongside formaldehyde (B43269) and secondary amines, to produce β-amino-carbonyl compounds, also known as Mannich bases. ossila.com

While not a direct precursor to this compound through a simple, one-step conversion, the reactivity of the acetyl group offers potential pathways. For example, a Baeyer-Villiger oxidation of 3'-fluoro-4'-methoxyacetophenone would theoretically yield the desired this compound. This highlights its role as a strategic starting material for accessing the target ester.

Role of (3-Fluoro-4-methoxyphenyl)acetic Acid as an Intermediate

(3-Fluoro-4-methoxyphenyl)acetic acid is a significant intermediate in organic synthesis, providing a direct and logical precursor to the corresponding ester, this compound. avantorsciences.comsigmaaldrich.com The most straightforward conversion would be a direct esterification reaction with an acetylating agent.

Beyond this direct application, this carboxylic acid derivative is utilized in more complex synthetic routes. For instance, its bromo-analogue, 3-bromo-4-methoxyphenylacetic acid, has been employed in the synthesis of natural products like Combretastatin A-4. nih.gov Phenylacetic acid derivatives, in general, are foundational building blocks for numerous pharmaceuticals, including ibuprofen (B1674241) and diclofenac. mdpi.com

The carboxylic acid moiety is a versatile functional group that can undergo various transformations. Recent research has shown that benzylic carboxylic acids can undergo palladium-catalyzed decarbonylative borylation, transforming the acid into a valuable benzylboronate ester. acs.org Specifically, related compounds like 2-(3-fluorophenyl)acetic acid have been successfully converted under these conditions. acs.org This demonstrates the utility of (3-fluoro-4-methoxyphenyl)acetic acid as a versatile intermediate that can be channeled into diverse synthetic pathways, including its potential conversion to the target acetate. avantorsciences.comsigmaaldrich.com

Application of 3-Fluoro-4-methoxyaniline (B107172) as a Building Block

3-Fluoro-4-methoxyaniline, also known as 3-fluoro-p-anisidine, is a primary aromatic amine that functions as a fundamental building block in medicinal chemistry and for the synthesis of heterocyclic compounds. ossila.comnih.gov It is a precursor for quinoline (B57606) derivatives via the Combes quinoline synthesis and can be modified for use in copper-catalyzed azide-alkyne cycloaddition (click) reactions. ossila.com Its importance is underscored by the development of novel, high-yield synthetic processes to produce it, as it serves as an intermediate for numerous biologically active compounds. google.com

For the synthesis of this compound, 3-fluoro-4-methoxyaniline provides the core aromatic scaffold. A standard and reliable synthetic route from this aniline (B41778) would involve:

Diazotization: Conversion of the primary amine group into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium.

Hydrolysis (Sandmeyer-type reaction): The diazonium salt can then be hydrolyzed to the corresponding phenol, 3-fluoro-4-methoxyphenol.

Acetylation: The resulting phenol can be readily acetylated using reagents such as acetic anhydride or acetyl chloride to yield the final product, this compound.

This multi-step sequence leverages the well-established reactivity of anilines, positioning 3-fluoro-4-methoxyaniline as a key starting material for accessing the target compound and its derivatives. ossila.comossila.com

Catalytic Systems in the Formation of Aryl Acetates

The formation of aryl acetates, including this compound, is greatly facilitated by catalytic methods. Both transition metal complexes and organocatalysts have been developed to promote the efficient synthesis of these valuable ester compounds.

Transition Metal Catalysis for Esterification

Transition metal catalysis offers powerful and versatile methods for forming C–O bonds, providing highly efficient routes to aryl esters. acs.org These methods often proceed under mild conditions with high functional group tolerance.

Rhodium-Catalyzed Carbonylation: A particularly innovative approach involves the rhodium-catalyzed carbonylation of aryl methyl ethers. nih.gov This method can directly convert a substrate like 2-fluoroanisole (a precursor to the 3-fluoro-4-methoxyphenyl scaffold) into an aryl acetate. The reaction uses carbon monoxide (CO) as the carbonyl source in a system catalyzed by RhCl₃ with LiI and LiBF₄ as promoters. nih.gov The process involves the cleavage of the aryl C–O ether bond, insertion of CO, and subsequent formation of the acetate. This route is highly atom-economical and represents a modern strategy for aryl acetate synthesis. nih.gov

Palladium-Catalyzed Reactions: Palladium is a workhorse in cross-coupling and C–H functionalization reactions leading to esters. thieme-connect.com

Decarboxylative Coupling: Palladium catalysts can facilitate the coupling of aryl halides with malonate monoester salts, which, after decarboxylation, yield α-aryl acetate esters. researchgate.net

α-Arylation: Methods for the selective monoarylation of acetate esters using aryl chlorides have been developed using palladium precatalysts with bulky biarylphosphine ligands. mit.edu

Carbonylation of Benzyl (B1604629) Acetates: Palladium acetate, in combination with ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF), can catalyze the carbonylation of benzyl acetate derivatives to produce alkyl arylacetates at ambient carbon monoxide pressure. rsc.org

Nickel-Catalyzed Coupling: Nickel catalysts, being more earth-abundant and cost-effective than palladium, have gained prominence. Mild and rapid catalytic systems using an air-stable nickel(II) precatalyst with potassium acetate have been reported for coupling aryl chlorides with thiols, where the acetate plays a key role in the catalytic cycle. acs.orgresearchgate.net This demonstrates the integral role of acetate within nickel catalysis, which can be extended to C–O bond formation.

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type reactions are a classic method for forming C–O bonds. Modern variations use ligands like triethanolamine (B1662121) or L-sodium ascorbate (B8700270) to hydroxylate aryl halides, producing phenol intermediates that are readily acetylated. beilstein-journals.org

Organocatalysis in Aryl Acetate Synthesis

Organocatalysis provides a metal-free alternative for ester synthesis, often with distinct advantages in terms of cost, toxicity, and simplified purification. In the context of aryl acetate synthesis, catalysis can occur through several mechanisms.

Nucleophilic and General Base Catalysis: The acetate ion itself can act as a catalyst in the hydrolysis of aryl acetates, proceeding through either a nucleophilic pathway (forming an acetic anhydride intermediate) or a general base pathway. rsc.org This principle of nucleophilic catalysis is harnessed by more potent organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) for highly efficient acylation of phenols.

Enantioselective Organocatalysis: More advanced applications include asymmetric transformations. Recently, an organocatalytic method was developed for the 1,4-addition of 4-azaarenyl acetates to electrophilic alkenes. chemrxiv.org While this reaction creates a C-C bond rather than the C-O bond of an aryl ester, it demonstrates the ability of organocatalysts to activate acetate-containing pronucleophiles for complex bond formations. chemrxiv.org The development of organocatalytic methods for the direct, enantioselective acylation of phenols remains an area of active research.

Optimization of Reaction Conditions and Yields

Achieving a high yield of a target compound like this compound is critically dependent on the systematic optimization of reaction parameters. This process involves screening various components of the reaction to identify the ideal conditions for maximizing product formation while minimizing side reactions and impurities.

A common optimization strategy involves the methodical variation of key parameters, as demonstrated in numerous catalytic studies. For example, in a palladium-catalyzed C–H silylation, researchers systematically evaluated different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄), bases (e.g., K₂CO₃, PivOK), reaction atmospheres (air, O₂, N₂), and temperatures to find the optimal combination for the highest yield. acs.org

Table 1: Example of Reaction Optimization for a Palladium-Catalyzed C-H Silylation (This table is illustrative of the optimization process for a related reaction type)

| Entry | Catalyst (mol %) | Base | Atmosphere | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (10) | K₂CO₃ | Air | 100 | 85 |

| 2 | Pd(OAc)₂ (10) | K₂CO₃ | O₂ | 100 | 63 |

| 3 | Pd(OAc)₂ (10) | K₂CO₃ | N₂ | 100 | 46 |

| 4 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | Air | 100 | 55 |

| 5 | Pd(dba)₂ (10) | K₂CO₃ | Air | 100 | 68 |

| 6 | Pd(OAc)₂ (10) | PivOK | Air | 100 | 92 |

| 7 | Pd(OAc)₂ (5) | PivOK | Air | 100 | 88 |

| 8 | Pd(OAc)₂ (10) | PivOK | Air | 110 | 91 |

Data adapted from a representative palladium-catalyzed reaction. acs.org

Similarly, in the development of a nickel-catalyzed three-component carboamination, optimization included screening ligands (e.g., PPh₃, Xantphos), bases, and temperature, which increased the product yield from initial findings to 82%. acs.org

More sophisticated approaches may employ a factorial design of experiments, where multiple factors (e.g., temperature, reactant ratios, catalyst loading, time) are varied simultaneously to statistically determine their individual and interactive effects on the reaction outcome. rsc.org This method was successfully used to increase the yield of an enzymatic ester synthesis from 49.4% to 94.3%. rsc.org

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in the synthesis of this compound as it can influence reaction rates, yields, and even the course of the reaction by preventing potential side reactions. For the acetylation of the precursor phenol, a variety of solvents can be employed. In some cases, the acetylating agent, such as acetic anhydride, can serve as both reactant and solvent prepchem.com. Alternatively, inert solvents like dichloromethane (B109758) or acetonitrile (B52724) are used to facilitate the reaction, often in the presence of a base nih.govguidechem.com.

In reactions involving fluorinated phenyl compounds, the use of solvents like tetrahydrofuran (B95107) (THF) can be advantageous. THF has been shown to be effective in preventing undesired nucleophilic aromatic substitution (SNAr) reactions, which can be a competing pathway when using nucleophilic solvents like methanol (B129727) in the presence of a strong base acgpubs.org. For esterification routes starting from the corresponding carboxylic acid, the alcohol reactant itself (in this case, ethanol (B145695) or methanol to form the ethyl or methyl ester, followed by transesterification, though less direct) can be used in large excess, thereby acting as the solvent in what is known as Fischer esterification masterorganicchemistry.com. More contemporary methods might employ solvents like dimethylformamide (DMF) or acetonitrile when using coupling agents organic-chemistry.org.

| Synthetic Route | Precursor | Reagent | Typical Solvents | Rationale/Effect |

| Acetylation | 3-Fluoro-4-methoxyphenol | Acetic Anhydride/Acetyl Chloride | Acetic Anhydride, Dichloromethane, Acetonitrile, THF | Acetic anhydride can act as solvent. Dichloromethane is inert. THF can prevent side reactions (SNAr) acgpubs.org. |

| Esterification | (3-Fluoro-4-methoxyphenyl)acetic acid | An alcohol (e.g., ethanol) with acid catalyst | The alcohol itself | Serves as both reactant and solvent in Fischer esterification, driving equilibrium masterorganicchemistry.com. |

| Coupled Esterification | (3-Fluoro-4-methoxyphenyl)acetic acid | Acetylating source with coupling agent | DMF, Acetonitrile | Common solvents for modern coupling reactions organic-chemistry.org. |

Temperature and Time Profiles

The temperature and duration of the reaction are interdependent parameters that must be optimized to ensure complete conversion while minimizing the formation of degradation products.

Acetylation of Phenols: These reactions can proceed under a range of conditions. For instance, the acetylation of p-methoxyphenol with acetic anhydride can be completed by heating on a steam bath for approximately 3 hours prepchem.com. In other cases, using a more reactive acetylating agent like 2-(chlorocarbonyl)phenyl acetate in dichloromethane allows the reaction to proceed to completion at room temperature over a period of 6 hours nih.gov.

Esterification Reactions: Fischer esterification typically requires heating to reflux to drive the equilibrium towards the product youtube.com. The reaction time can vary widely based on the specific substrates. More specialized methods, such as using an ionic liquid catalyst for the synthesis of phenylacetate (B1230308) from phenol and acetic acid, have been performed at elevated temperatures of 120-130 °C for durations ranging from 2 to 6 hours, with yield increasing with time google.com.

| Method | Temperature | Duration | Notes |

| Acetylation (Acetic Anhydride) | Steam Bath (~100 °C) | 3 hours | A classic method for converting phenols to acetates prepchem.com. |

| Acetylation (Acyl Chloride) | Room Temperature | 6 hours | Milder conditions are possible with more reactive reagents nih.gov. |

| Ionic Liquid-Catalyzed Esterification | 120-130 °C | 2-6 hours | Yield is dependent on reaction time google.com. |

| Fischer Esterification | Reflux | Variable | Heat is required to drive the reversible reaction to completion youtube.com. |

Stoichiometry of Reagents and Catalysts

The molar ratios of reactants and the amount of catalyst are key to maximizing yield and purity.

Acetylation: In the acetylation of a phenol, a slight excess of the acetylating agent, such as acetic anhydride (e.g., 1.1 equivalents), is often used to ensure complete conversion of the starting material google.com. When a base like triethylamine is used to scavenge the acid byproduct (e.g., HCl from acetyl chloride), it is also typically used in slight excess (e.g., 1.1 equivalents) nih.gov.

Fischer Esterification: This reaction is an equilibrium process. To favor the formation of the ester, the alcohol is generally used in a large excess, often serving as the solvent. The acid catalyst (e.g., sulfuric acid, tosic acid) is used in catalytic amounts masterorganicchemistry.com.

Coupling Agent-Mediated Esterification: Modern esterification methods may use peptide coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents are typically used in stoichiometric amounts or a slight excess (e.g., 1.0 to 1.5 equivalents) relative to the carboxylic acid, often in the presence of a non-nucleophilic base organic-chemistry.org.

| Reaction Type | Reagent | Typical Stoichiometry | Role |

| Acetylation | Acetic Anhydride / Acetyl Chloride | 1.0 - 1.2 equivalents | Acetylating Agent |

| Triethylamine (if acyl chloride is used) | ~1.1 equivalents | Acid Scavenger | |

| Fischer Esterification | Alcohol | Large excess (solvent) | Reactant & Solvent |

| Acid Catalyst (H₂SO₄, TsOH) | Catalytic (e.g., <5 mol%) | Catalyst | |

| Coupled Esterification | Coupling Agent (e.g., TBTU, EDCI) | 1.0 - 1.5 equivalents | Activating Agent |

| Base (e.g., DIEA, TEA) | 1.0 - 2.0 equivalents | Base |

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, reagents, catalysts, and byproducts.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is the primary method for the initial workup of the reaction mixture. The process separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent youtube.comlibretexts.org.

The crude reaction mixture is first quenched, often by pouring it into water prepchem.com. The product is then extracted into a suitable water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane guidechem.comnih.govchemicalbook.com. Multiple extractions are performed to maximize the recovery of the product.

The combined organic layers are then washed sequentially. A wash with a dilute basic solution, such as aqueous sodium bicarbonate, is effective for removing acidic impurities like unreacted (3-fluoro-4-methoxyphenyl)acetic acid or the acetic acid byproduct chemicalbook.com. A subsequent wash with brine (saturated aqueous NaCl solution) helps to remove residual water and break up emulsions nih.gov. Finally, the organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) chemicalbook.comchemicalbook.com.

Chromatographic Purification Strategies

For achieving high purity, column chromatography is an indispensable technique. This method separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) while being carried through by a mobile phase (eluent) acs.org.

Flash column chromatography is a rapid and efficient variant. The choice of eluent system is critical for achieving good separation. For aryl acetates and similar compounds, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate is commonly used guidechem.comnih.gov. The polarity of the eluent is carefully tuned to ensure the target compound moves down the column at an appropriate rate, well-separated from impurities. Gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 0% to 20% ethyl acetate in hexane), can be particularly effective for separating complex mixtures libretexts.org.

High-performance liquid chromatography (HPLC) can also be employed, particularly for analytical purposes to assess purity or for preparative separation of small quantities. For aromatic acids and their esters, ion-exclusion chromatography or reversed-phase chromatography (often on a C18 column) are suitable methods nih.govsigmaaldrich.com.

Crystallization and Distillation Protocols

The final purification step often involves either crystallization for solid compounds or distillation for liquids.

Crystallization: If this compound is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. The crude product is dissolved in a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. A mixture of benzene (B151609) and petroleum ether has been successfully used for recrystallizing a similar aryl acetate nih.gov. Extractive solution crystallization is a more advanced technique where a two-phase solvent system is used to simultaneously extract impurities and crystallize the product google.com.

Distillation: If the product is a liquid, distillation under reduced pressure (vacuum distillation) is used to separate it from non-volatile impurities or from solvents with significantly different boiling points. This technique was used to purify p-methoxyphenyl acetate prepchem.com. After an initial distillation to remove volatile reagents like unreacted phenol and acetic acid, a final fractional distillation can yield the pure product by collecting the fraction that boils at the specific temperature range for phenylacetate (190-195 °C at atmospheric pressure) google.com.

Chemical Reactivity and Transformation Studies of 3 Fluoro 4 Methoxyphenyl Acetate

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester linkage in (3-fluoro-4-methoxyphenyl) acetate (B1210297) is susceptible to hydrolysis under both acidic and basic conditions to yield 3-fluoro-4-methoxyphenol (B50614). This reaction is a standard transformation for acetyl-protected phenols.

Transesterification: The acetate group can be exchanged with other alkoxy groups in a process known as transesterification. This reaction is typically catalyzed by an acid or a base. For instance, enzymatic asymmetric transesterification has been demonstrated on structurally similar compounds like racemic trans-3-(4-methoxyphenyl)glycidic acid methyl ester, using butanol to achieve optical resolution. google.com While specific studies on (3-fluoro-4-methoxyphenyl) acetate are not prevalent, the principles of transesterification are broadly applicable. google.comepo.orgresearchgate.net The reaction equilibrium can be shifted by using a large excess of the new alcohol or by removing the released acetic acid or methyl acetate.

Aromatic Ring Functionalization

The reactivity of the aromatic ring is governed by the directing effects of the substituents. The methoxy (B1213986) group is a strong activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing. The acetate group is a moderately deactivating group and is meta-directing. The combined influence of these groups dictates the position of substitution.

Electrophilic Aromatic Substitution Reactions

Detailed studies on the electrophilic aromatic substitution of this compound are not widely documented. However, based on the directing effects of the substituents, electrophilic attack would be expected to occur at the positions ortho or para to the strongly activating methoxy group. The fluorine atom at position 3 would further influence the regioselectivity. For related compounds like 2-fluoroanisole (B128887), electrophilic substitution such as acylation occurs, indicating the feasibility of such reactions. chemicalbook.com

Nucleophilic Aromatic Substitution on the Fluorine-Substituted Aromatic Ring

The presence of the fluorine atom allows for nucleophilic aromatic substitution (SNAr) reactions, a key transformation for modifying fluorinated aromatic compounds. acgpubs.orgnih.gov In SNAr reactions, the aromatic ring is attacked by a nucleophile, and the fluoride (B91410) ion acts as a leaving group. youtube.commasterorganicchemistry.com The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. While the acetate group is electron-withdrawing, the methoxy group is electron-donating, creating a nuanced reactivity profile.

In many SNAr reactions, the mechanism is considered a two-step addition-elimination process via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The high electronegativity of fluorine makes the attached carbon atom more electrophilic, promoting nucleophilic attack despite the strength of the C-F bond. youtube.commasterorganicchemistry.com This is because the bond-breaking step is not typically the rate-determining step. youtube.com

Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring can be cleaved to form a hydroxyl group, a reaction known as demethylation. This is a common transformation in the synthesis of phenols and their derivatives. Standard reagents for demethylation include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Transformations at the Acetate Moiety (e.g., Reduction, Acyl Transfer Reactions)

The acetate group can undergo several transformations. It can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Acyl transfer reactions, other than the previously mentioned transesterification, are also possible. For example, the acetate can be converted to other esters or amides. The concerted nature of acyl transfer reactions has been a subject of study, with evidence suggesting a single transition state in many cases. nih.gov

Mechanism Elucidation for Key Chemical Transformations

The mechanisms of the key reactions involving this compound are generally well-understood from studies of similar compounds.

Hydrolysis and Transesterification: Ester hydrolysis and transesterification typically proceed through a tetrahedral intermediate formed by the nucleophilic attack of water, hydroxide (B78521), or an alcohol on the carbonyl carbon of the acetate group. google.com

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism for SNAr reactions involves a two-step sequence of addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the fluoride leaving group to restore aromaticity. nih.gov The stability of the intermediate is crucial and is enhanced by electron-withdrawing groups. However, computational and kinetic isotope effect studies have provided evidence for concerted SNAr mechanisms in some systems, where bond formation and bond-breaking occur in a single step. nih.gov The high electronegativity of the fluorine substituent is known to increase the rate of nucleophilic aromatic substitution by making the ring more susceptible to attack. acgpubs.orgmasterorganicchemistry.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For (3-fluoro-4-methoxyphenyl) acetate (B1210297), the spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons.

The aromatic region (typically δ 6.5-8.0 ppm) will display a complex pattern due to the substitution. The proton ortho to the fluorine atom (H-2) will appear as a doublet of doublets due to coupling with the adjacent proton (H-6) and the fluorine atom. The proton meta to the fluorine (H-6) will also be a doublet of doublets, coupling to H-2 and H-5. The proton ortho to the methoxy group (H-5) will show as a doublet, coupling to H-6.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet around δ 3.8-3.9 ppm. The acetyl group (-COCH₃) protons will also be a singlet, typically found further downfield in the aliphatic region, around δ 2.2-2.3 ppm, due to the deshielding effect of the adjacent carbonyl group.

Based on data from analogous compounds like 3-methoxyphenyl (B12655295) acetate and 4-methoxyphenyl (B3050149) acetate rsc.org, the following table presents the predicted ¹H NMR spectral data for (3-fluoro-4-methoxyphenyl) acetate in a standard solvent like deuterochloroform (CDCl₃).

| Predicted ¹H NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | Aromatic Protons | ~7.0 - 7.2 | m | - | H-2, H-5, H-6 | | Methoxy Protons | ~3.88 | s | - | -OCH₃ | | Acetyl Protons | ~2.29 | s | - | -COCH₃ |

Note: 's' denotes a singlet, and 'm' denotes a multiplet. The exact chemical shifts and coupling constants for the aromatic protons require experimental measurement.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon. The carbon atom directly bonded to the fluorine (C-3) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-250 Hz). Other aromatic carbons will also show smaller couplings to the fluorine atom.

The carbonyl carbon (C=O) of the ester is expected in the δ 168-172 ppm range. The aromatic carbons attached to oxygen (C-1 and C-4) will appear at lower field (δ 140-155 ppm) compared to other aromatic carbons. The methoxy carbon (-OCH₃) signal is anticipated around δ 55-57 ppm, and the acetyl methyl carbon (-COCH₃) at approximately δ 20-22 ppm.

The predicted chemical shifts, based on analogs such as 3-methoxyphenyl acetate and 4-methoxyphenyl acetate rsc.org, are summarized below.

| Predicted ¹³C NMR Data for this compound | | :--- | Chemical Shift (δ, ppm) | Assignment | | Carbonyl Carbon | ~169.5 | C=O | | Aromatic Carbons | ~152 (d, ¹JCF) | C-3 | | | ~147 | C-4 | | | ~144 | C-1 | | | ~123 | C-6 | | | ~118 | C-5 | | | ~115 (d, ²JCF) | C-2 | | Methoxy Carbon | ~56.5 | -OCH₃ | | Acetyl Carbon | ~21.0 | -COCH₃ |

Note: 'd' denotes a doublet due to C-F coupling. The assignments for C-2, C-5, and C-6 are tentative and would be confirmed by 2D NMR.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For an aromatic fluorine atom as in this compound, the chemical shift is expected to fall within the typical range for fluorobenzene (B45895) derivatives. The signal would likely appear as a multiplet due to couplings with the ortho- and meta-protons on the aromatic ring. Based on data for similar fluoroaromatic compounds, the chemical shift would be anticipated in the range of δ -110 to -140 ppm relative to a standard like CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show cross-peaks between the coupled aromatic protons (H-2 with H-6, and H-5 with H-6), confirming their adjacency on the ring. nih.gov No correlations would be seen for the singlet methoxy and acetyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal. It would also show a correlation between the methoxy proton singlet and the methoxy carbon, as well as the acetyl proton singlet and the acetyl methyl carbon. This is instrumental in confirming the assignments made in the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

An IR spectrum displays absorption bands corresponding to the vibrational frequencies of the bonds within a molecule. For this compound, several characteristic absorption bands are expected.

The most prominent feature would be the strong absorption from the ester carbonyl (C=O) stretch, which typically appears in the range of 1750-1770 cm⁻¹ for phenyl acetates. Two distinct C-O stretching bands are also expected: the C(=O)-O stretch around 1200-1250 cm⁻¹ and the O-C(aryl) stretch around 1100-1200 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A C-F stretching vibration, expected to be strong, would appear in the 1000-1300 cm⁻¹ range.

The expected IR absorption bands, supported by data for related compounds like 3-Fluoro-4-methoxyphenylacetic acid nist.gov and various methoxyphenyl acetates rsc.org, are listed below.

| Predicted IR Data for this compound | | :--- | Wavenumber (cm⁻¹) | Intensity | Assignment | | Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Ar-H str. | | Aliphatic C-H Stretch | 2900 - 3000 | Medium-Weak | -CH₃ str. | | Ester C=O Stretch | ~1765 | Strong | C=O str. | | Aromatic C=C Stretch | 1500 - 1600 | Medium | C=C str. | | C-O Stretch (Ester) | 1150 - 1250 | Strong | C-O str. | | C-F Stretch | 1000 - 1300 | Strong | C-F str. |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. This information is highly specific and can be used for chemical identification and the study of molecular structure. For this compound, Raman spectroscopy would be instrumental in identifying the characteristic vibrations of its functional groups.

Key vibrational modes expected in the Raman spectrum of this compound would include:

Carbonyl (C=O) stretch: A strong band is anticipated in the region of 1735-1750 cm⁻¹, characteristic of the ester group.

Aromatic C=C stretching: Multiple bands would appear in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the benzene (B151609) ring.

C-O stretching: Vibrations for the ester and ether linkages would be present.

C-F stretching: A band indicative of the carbon-fluorine bond would also be observable.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for obtaining the precise mass of this compound, which allows for the determination of its elemental formula. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. acs.org For this compound (C₉H₉FO₃), the exact mass can be calculated and then compared to the experimentally determined value for confirmation.

Table 1: Calculated High-Resolution Mass Data for this compound

| Ion Species | Calculated m/z |

| [M+H]⁺ | 185.0608 |

| [M+Na]⁺ | 207.0427 |

| [M+K]⁺ | 223.0167 |

This table presents the calculated m/z values for common adducts of this compound in HRMS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. nih.gov In GC-MS, the sample is first separated based on its boiling point and polarity in the gas chromatograph, and then the separated components are analyzed by the mass spectrometer. nih.govmdpi.com

While a specific GC-MS spectrum for this compound is not available, the mass spectrum of its non-fluorinated analog, 4-methoxyphenyl acetate, is well-documented in the NIST database. nist.govnist.gov The electron ionization (EI) mass spectrum of 4-methoxyphenyl acetate shows a characteristic fragmentation pattern that can be used to infer the behavior of the fluorinated compound. nist.gov

Table 2: Major Fragments in the EI Mass Spectrum of 4-Methoxyphenyl Acetate

| m/z | Interpretation |

| 166 | Molecular ion [M]⁺ |

| 124 | [M - C₂H₂O]⁺ (loss of ketene) |

| 109 | [M - C₂H₂O - CH₃]⁺ (subsequent loss of a methyl radical) |

Data inferred from the NIST Mass Spectrometry Data Center for the analog 4-methoxyphenyl acetate. nist.govnist.gov

For this compound, a similar fragmentation pattern would be expected, with the molecular ion at m/z 184. The loss of ketene (B1206846) would result in a fragment at m/z 142. The presence of the fluorine atom would also influence the fragmentation, potentially leading to additional characteristic ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. waters.comresearchgate.net It is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. waters.com

In the context of this compound, LC-MS could be employed for its quantification in various matrices. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that would be suitable for this compound, likely producing a strong signal for the protonated molecule [M+H]⁺ at m/z 185. acs.org The choice of mobile phase and column is critical for achieving good chromatographic separation. waters.com While specific LC-MS studies on this compound are not detailed in the literature, a supplier of the related compound (3-fluoro-4-methoxyphenyl)methanol indicates the availability of LC-MS data. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

There are no published crystal structures for this compound in the Cambridge Structural Database. However, crystallographic studies of molecules containing similar structural motifs, such as fluorophenyl and methoxyphenyl groups, can provide insights into the expected solid-state conformation. researchgate.netresearchgate.net For instance, a study on a compound containing a fluorophenyl group detailed the dihedral angles and intermolecular interactions, such as hydrogen bonds involving the fluorine atom. researchgate.net

Should single crystals of this compound be grown, X-ray diffraction analysis would reveal:

The planarity of the benzene ring.

The conformation of the acetate group relative to the aromatic ring.

Intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which dictate the crystal packing.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, we can determine electron distribution and energy levels, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For (3-fluoro-4-methoxyphenyl) acetate (B1210297), these calculations are typically performed to optimize the molecular geometry and to determine key electronic parameters. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. acu.edu.in

The optimization process yields the lowest energy conformation of the molecule in the gas phase. From this optimized structure, various electronic properties and global reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. E_HOMO relates to the molecule's ability to donate electrons, while E_LUMO corresponds to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov

Other calculated parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Together, these values provide a comprehensive profile of the molecule's stability and reactivity.

| Parameter | Description | Typical Formula |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Calculated |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculated |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | E_LUMO - E_HOMO |

| Ionization Potential (I) | Energy required to remove an electron | -E_HOMO |

| Electron Affinity (A) | Energy released when an electron is added | -E_LUMO |

| Electronegativity (χ) | The power to attract electrons | (I + A) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution | (I - A) / 2 |

| Global Electrophilicity (ω) | Propensity to accept electrons | χ² / (2η) |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP map is generated from the DFT calculations and color-coded to show different potential values. acu.edu.in

The color scheme typically ranges from red to blue, where:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green and yellow represent intermediate potential values.

For (3-fluoro-4-methoxyphenyl) acetate, the MEP map would be expected to show significant negative potential (red/yellow) around the highly electronegative oxygen atoms of the carbonyl group (C=O) and the methoxy (B1213986) group (-OCH₃), as well as the fluorine atom. These areas are the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly those on the aromatic ring, making them potential sites for nucleophilic attack.

Conformation Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are key to its interactions and properties. The molecule possesses several rotatable bonds: the bond connecting the acetate group to the phenyl ring and the bond between the methoxy group and the ring.

Conformation analysis can be performed using DFT by systematically rotating these bonds and calculating the energy of each resulting conformer to map the potential energy surface. This helps identify the most stable (lowest energy) conformations and the energy barriers between them. For instance, the dihedral angle between the plane of the phenyl ring and the acetate group determines their relative orientation, which can influence crystal packing and intermolecular interactions. acu.edu.in

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms under classical mechanics, MD can explore the conformational landscape at a given temperature. These simulations can reveal the most populated conformations in solution and the transitions between them, providing a more realistic picture of the molecule's behavior than static, gas-phase calculations alone.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and most importantly, the transition state (TS) structure, which corresponds to the highest energy point along the reaction coordinate.

A relevant reaction for this compound is its hydrolysis, which would cleave the ester bond to yield (3-fluoro-4-methoxyphenyl)phenol and acetic acid. A theoretical study of this mechanism would involve:

Geometry optimization of the reactants (this compound and water), the tetrahedral intermediate, and the final products.

Transition State Search: Locating the transition state structures for the formation and breakdown of the tetrahedral intermediate. TS calculations identify a first-order saddle point on the potential energy surface.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Energy (ΔG‡): The energy difference between the transition state and the reactants determines the activation energy, which is a key factor governing the reaction rate.

By modeling this pathway, researchers can gain insight into the feasibility of the reaction and how substituents (like the fluorine and methoxy groups) influence its kinetics.

Prediction of Spectroscopic Parameters

Theoretical methods can accurately predict spectroscopic data, such as NMR chemical shifts. For this compound, ¹H and ¹³C NMR spectra can be calculated and compared with experimental data to validate the computed structure. bldpharm.com

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., GIAO-B3LYP/6-311++G(d,p)), is a standard approach for calculating nuclear magnetic shielding tensors. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A strong correlation between the calculated and experimental chemical shifts confirms that the optimized geometry is a reliable representation of the molecule's structure in solution.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | ~6.9 - 7.1 |

| Methoxy Protons (-OCH₃) | ~3.8 | |

| Acetyl Protons (-COCH₃) | ~2.3 | |

| Predicted values would be calculated and compared to these ranges. | ||

| ¹³C | Carbonyl Carbon (C=O) | ~169 |

| Aromatic Carbons | ~113 - 152 | |

| Methoxy Carbon (-OCH₃) | ~56 | |

| Acetyl Carbon (-CH₃) | ~21 | |

| Predicted values would be calculated and compared to these ranges. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. While no specific QSRR studies for this compound have been published, the principles can be readily applied.

In a hypothetical QSRR study, this compound and a series of structurally related analogs would be analyzed. The quantum chemical descriptors calculated via DFT (as listed in Table 1, such as HOMO/LUMO energies, hardness, and electrophilicity) would serve as the independent variables (the "structure" part). The dependent variable (the "reactivity" part) would be an experimentally measured quantity, such as the rate constant for a specific reaction (e.g., hydrolysis).

Using statistical methods like multiple linear regression, a model of the following form could be developed:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model would allow for the prediction of reactivity for new, unsynthesized compounds in the same class, guiding the design of molecules with desired reactivity profiles.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Incorporation of the (3-Fluoro-4-methoxyphenyl) Moiety into Complex Molecular Architectures

The (3-fluoro-4-methoxyphenyl) group is a key structural component in the development of advanced therapeutic agents, especially in the realm of kinase inhibitors. Its unique electronic properties, conferred by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom, are crucial for modulating the binding affinity and selectivity of these inhibitors to their target proteins.

One of the primary strategies for incorporating this moiety is through the formation of an ether linkage. This typically involves the deprotection of (3-fluoro-4-methoxyphenyl) acetate (B1210297) to its corresponding phenol (B47542), 3-fluoro-4-methoxyphenol (B50614). nih.govfluorochem.co.ukbldpharm.com The resulting hydroxyl group can then react with a suitable electrophile, such as an alkyl halide or a sulfonate, which is part of another molecular fragment. This method is a cornerstone in the synthesis of inhibitors targeting cellular signaling pathways like the RAF-MEK-ERK and PI3K-PDK1-AKT pathways. nih.gov The concurrent blocking of these pathways is a promising strategy in cancer therapy. nih.govaacrjournals.orgaacrjournals.org

For instance, the (3-fluoro-4-methoxyphenyl) ether scaffold is a recurring motif in a variety of kinase inhibitors. This includes dual pan-RAF/MEK inhibitors, which are designed to overcome resistance mechanisms observed with selective RAF inhibitors. aacrjournals.orgaacrjournals.org The synthesis of these complex molecules often involves coupling the 3-fluoro-4-methoxyphenol with a heterocyclic core structure. This strategic incorporation is critical to achieving the desired pharmacological profile of the final compound. The development of the Wip1 phosphatase inhibitor, GSK2830371, also features the integration of this fluorinated phenyl ether moiety, highlighting its importance in creating potent and selective therapeutic candidates. nih.govmedchemexpress.combiorxiv.orgselleckchem.com

Derivatization Strategies for the (3-Fluoro-4-methoxyphenyl) Acetate Scaffold

The synthetic utility of this compound is realized through a series of derivatization strategies that transform its relatively stable structure into a versatile platform for further chemical modifications.

The most fundamental derivatization is the hydrolysis of the acetate ester to liberate the free phenol, 3-fluoro-4-methoxyphenol. This reaction is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate in a protic solvent) or acidic conditions, and it unmasks the nucleophilic hydroxyl group, which is the primary site for subsequent reactions.

Once the phenol is generated, a variety of derivatizations can be performed:

O-Alkylation: As mentioned previously, the phenolic hydroxyl group is readily alkylated to form ethers. This is a widely used strategy to connect the (3-fluoro-4-methoxyphenyl) moiety to other parts of a target molecule. The reaction conditions can be tailored based on the complexity of the substrate, but classic Williamson ether synthesis conditions are often applicable.

Conversion to a Triflating Group: The phenol can be converted into a trifluoromethanesulfonate (B1224126) (triflate). This transforms the hydroxyl group into an excellent leaving group, enabling a range of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the direct attachment of aryl, alkyl, or amino groups to the phenolic position.

Electrophilic Aromatic Substitution: The aromatic ring of the (3-fluoro-4-methoxyphenyl) scaffold can undergo electrophilic substitution. The methoxy group is a strong activating group and is ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these two substituents directs incoming electrophiles primarily to the positions ortho to the methoxy group.

Development of Novel Synthetic Pathways Utilizing the Compound or its Derivatives

The (3-fluoro-4-methoxyphenyl) moiety, often sourced from its acetate or the corresponding phenol, is a key component in the development of novel synthetic pathways for medicinally relevant compounds. Its inclusion is often a deliberate design choice to enhance biological activity, improve pharmacokinetic properties, or overcome drug resistance.

A significant area of application is in the synthesis of inhibitors for the Ras/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers. The development of dual RAF/MEK inhibitors represents a sophisticated approach to cancer therapy, and the (3-fluoro-4-methoxyphenyl) group is a privileged scaffold in many of these molecules. nih.govacs.orgquiverquant.com Synthetic routes to these inhibitors are often designed to be convergent, where the (3-fluoro-4-methoxyphenyl) fragment is prepared separately and then coupled with a second advanced intermediate in a late-stage step.

The synthesis of the selective Wip1 inhibitor GSK2830371 is another example of a novel pathway relying on this key structural unit. medchemexpress.comselleckchem.com The development of this compound and its analogues involved creating efficient ways to construct the molecule, where the formation of the ether linkage with 3-fluoro-4-methoxyphenol was a critical transformation. nih.govbiorxiv.org Researchers continue to explore new methods and strategies to incorporate this and similar fluorinated building blocks into new chemical entities to address ongoing challenges in drug discovery.

Polymorphism and Solid State Chemistry

Identification and Characterization of Crystalline Forms

At present, detailed studies identifying and characterizing distinct crystalline forms of (3-fluoro-4-methoxyphenyl) acetate (B1210297) are not extensively available in publicly accessible scientific literature. The characterization of polymorphs typically involves a combination of analytical techniques to probe the crystal structure and thermal behavior of the solid material.

Key techniques for the identification and characterization of crystalline forms include:

X-ray Powder Diffraction (XRPD): This is the primary technique used to identify crystalline phases. Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph.

Single-Crystal X-ray Diffraction: This method provides the definitive three-dimensional arrangement of atoms and molecules within a crystal, offering unambiguous proof of a specific polymorphic form.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will generally exhibit distinct melting points and enthalpies.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information on thermal stability and decomposition.

Spectroscopic Techniques (FTIR, Raman): Infrared and Raman spectroscopy can detect differences in the vibrational modes of molecules in different crystal environments, aiding in the differentiation of polymorphs.

While specific data for (3-fluoro-4-methoxyphenyl) acetate is not currently documented, a hypothetical comparison of two polymorphic forms (Form I and Form II) would likely yield distinct data as illustrated in the table below.

Table 1: Hypothetical Physicochemical Data for Two Polymorphs of this compound

| Property | Form I | Form II |

|---|---|---|

| Melting Point (°C) | TBD | TBD |

| Enthalpy of Fusion (J/g) | TBD | TBD |

| Key XRPD Peaks (2θ) | TBD | TBD |

| Crystal System | TBD | TBD |

| Space Group | TBD | TBD |

TBD: To be determined through experimental investigation.

Investigation of Amorphous States

The amorphous, or non-crystalline, state is characterized by a lack of long-range molecular order. Amorphous materials often exhibit different physical properties compared to their crystalline counterparts, such as enhanced solubility and dissolution rates.

The generation and characterization of the amorphous form of this compound would involve processes such as:

Melt Quenching: Rapidly cooling the molten compound to below its glass transition temperature.

Solvent Evaporation: Rapid removal of solvent from a solution of the compound.

Milling: High-energy mechanical milling can induce amorphization.

Characterization of the amorphous state would be confirmed by the absence of sharp peaks in an XRPD pattern, replaced by a broad halo. DSC would show a glass transition temperature (Tg) rather than a sharp melting point. The stability of the amorphous form against recrystallization over time and under various temperature and humidity conditions would be a critical parameter to investigate.

Table 2: Comparison of Crystalline and Hypothetical Amorphous this compound

| Property | Crystalline Form | Amorphous Form |

|---|---|---|

| XRPD Pattern | Sharp peaks | Broad halo |

| Thermal Behavior (DSC) | Sharp melting point (Tm) | Glass transition (Tg) |

| Molecular Arrangement | Ordered, long-range | Disordered, short-range |

| Solubility | Typically lower | Typically higher |

Data for the amorphous form is hypothetical and subject to experimental verification.

Solid-State Reactivity Studies

Solid-state reactivity investigates chemical transformations that occur in the absence of a solvent. These reactions can be influenced by factors such as crystal packing, lattice defects, and the presence of reactive sites on the molecular surface. For this compound, solid-state reactivity studies would be crucial to understand its stability and potential degradation pathways.

Potential areas of investigation would include:

Hydrolysis: The ester functional group in this compound could be susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of 3-fluoro-4-methoxyphenol (B50614) and acetic acid.

Photostability: Exposure to light, especially UV radiation, could potentially induce degradation. Photostability studies would involve exposing the solid compound to controlled light sources and analyzing for the formation of photoproducts.

Thermal Degradation: As indicated by TGA, heating the compound to elevated temperatures would lead to decomposition. Identifying the degradation products and understanding the decomposition mechanism would be important for determining handling and storage conditions.

The kinetics and mechanisms of these solid-state reactions would be studied using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products over time under various stress conditions (e.g., elevated temperature, humidity, and light exposure).

Environmental and Green Chemistry Considerations in Synthesis

Atom Economy and Reaction Efficiency in Production Routes

Atom economy, a concept developed by Barry Trost, is a fundamental measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction would have a 100% atom economy. The primary route for synthesizing (3-fluoro-4-methoxyphenyl) acetate (B1210297) is the acetylation of 3-fluoro-4-methoxyphenol (B50614). The choice of acetylating agent significantly impacts the atom economy of this process.

A common method for acetylation involves the use of acetic anhydride (B1165640) (Ac₂O). frontiersin.orgtandfonline.com In this reaction, 3-fluoro-4-methoxyphenol reacts with acetic anhydride to yield (3-fluoro-4-methoxyphenyl) acetate and acetic acid as a byproduct.

Reaction: C₇H₇FO₂ (3-fluoro-4-methoxyphenol) + (CH₃CO)₂O (acetic anhydride) → C₉H₉FO₃ (this compound) + CH₃COOH (acetic acid)

While this reaction can be high-yielding, the formation of acetic acid as a byproduct reduces its atom economy. For a reaction to be considered truly "green," it should ideally be an addition reaction where all reactant atoms are incorporated into the final product. chemrxiv.org

Another critical factor is the reaction's E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. chembam.com Traditional acetylation methods that use excess reagents or solvents contribute to a higher E-factor, indicating more waste generation. nih.gov

To improve the green credentials of the synthesis, alternative acetylating agents can be considered. For instance, using acetyl chloride would result in the formation of hydrogen chloride (HCl) as a byproduct, which is corrosive and hazardous. While the atom economy might be comparable to using acetic anhydride, the nature of the byproduct is less desirable from a safety and environmental standpoint. The development of catalytic systems that can utilize acetic acid directly for acetylation would represent a significant advancement in improving the atom economy and reducing waste.

Table 1: Comparison of Atom Economy for Different Acetylation Routes of Phenols This table presents data for analogous phenol (B47542) acetylation reactions to illustrate the principles.

| Acetylating Agent | Byproduct | Theoretical Atom Economy (%) | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetic Acid | ~77% (for Aspirin synthesis from salicylic (B10762653) acid) | chemrxiv.org |

| Acetyl Chloride | Hydrogen Chloride | ~81% (for Aspirin synthesis from salicylic acid) | chemrxiv.org |

| Isopropenyl acetate | Acetone | Varies with catalyst and conditions | frontiersin.org |

| Acetic Acid | Water | ~90.9% (for Aspirin synthesis) | chemrxiv.org |

Development of Green Solvents and Solvent-Free Reaction Conditions

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents. These solvents can be hazardous, toxic, and contribute to air pollution. A key goal of green chemistry is to replace these with safer alternatives or to eliminate the need for solvents altogether.

Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and simplify the purification process. Several studies have demonstrated the feasibility of solvent-free acetylation of phenols. frontiersin.orgtandfonline.com For example, the acetylation of various phenols and alcohols has been successfully carried out using acetic anhydride in the absence of a solvent, often with the aid of a catalyst. tandfonline.com Anhydrous nickel chloride (NiCl₂) has been shown to be an effective catalyst for the solvent-free acetylation of phenols, providing excellent yields in a short reaction time under mild conditions. tandfonline.com

When a solvent is necessary, the focus shifts to "green solvents." These are solvents that are less hazardous to human health and the environment. Water is an ideal green solvent, but its use in organic reactions can be limited by the poor solubility of nonpolar reactants. Other green solvent options include supercritical fluids like CO₂, ionic liquids, and deep eutectic solvents (DESs).

Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that have a much lower melting point than the individual components. They are often biodegradable, have low toxicity, and can be recycled. A deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been shown to be a highly efficient and recyclable catalyst for the acylation of sterically hindered secondary alcohols and phenols. rsc.org This approach combines the benefits of a catalyst and a green solvent system.

Table 2: Examples of Green Solvents and Conditions for Phenol Acetylation This table presents data for analogous phenol acetylation reactions to illustrate the principles.

| Condition | Catalyst/Solvent System | Substrate Example | Yield (%) | Reference |

|---|---|---|---|---|

| Solvent-Free | Anhydrous NiCl₂ | Phenol | 98 | tandfonline.com |

| Solvent-Free | VOSO₄ | Thymol | 80 | frontiersin.orgnih.gov |

| Green Solvent | [CholineCl][ZnCl₂]₃ (DES) | 1-Phenylethanol | 98 (with acetic anhydride) | rsc.org |

| Solvent-Free | Zeolite H-FER | Phenol | >99 | researchgate.net |

Catalyst Design for Sustainable and Efficient Synthesis

The design of catalysts is at the heart of green chemistry. An effective catalyst can increase reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a more sustainable process. For the synthesis of this compound, the focus is on developing catalysts that are efficient, reusable, and environmentally benign.

Traditional acetylation reactions often use stoichiometric amounts of strong acids or bases, which can be corrosive and generate significant waste. semanticscholar.org The move towards catalytic amounts of less hazardous substances is a key green improvement. A variety of catalysts have been explored for the acetylation of phenols.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling. Examples include:

Zeolites: These are microporous aluminosilicates that can act as solid acid catalysts. Zeolite H-FER has been used for the solvent-free acetylation of phenols with acetic anhydride, demonstrating high yields and reusability. researchgate.net

Supported Metal Catalysts: Nickel supported on silica (B1680970) (Ni/SiO₂) has been developed as a reusable catalyst for the acetylation of phenols, showing good conversion rates and 100% selectivity. arabjchem.org The catalyst was reported to be stable and reusable for up to four cycles without significant loss of activity. arabjchem.org

Heteropolyacids (HPAs): These are complex inorganic acids that have been shown to be effective catalysts for the acetylation of alcohols and phenols. semanticscholar.orgresearchgate.net They are considered "green" due to their low corrosiveness and separability. semanticscholar.org

Homogeneous Catalysts: While often more difficult to separate, some homogeneous catalysts offer high activity and selectivity under mild conditions.

Metal Salts: Inexpensive and readily available metal salts like anhydrous nickel chloride (NiCl₂) tandfonline.com and cobalt(II) chloride researchgate.net have been used as efficient catalysts for O-acylation under solvent-free conditions.

Vanadyl Sulfate (B86663) (VOSO₄): This has been used in stoichiometric, solvent-free acetylation of phenols, offering a more sustainable alternative to classical methods that use excess reagents. frontiersin.orgnih.gov

The ideal catalyst for the synthesis of this compound would be a non-toxic, inexpensive, and robust heterogeneous catalyst that can facilitate the reaction with high efficiency and selectivity under solvent-free conditions, using a green acetylating agent.

Table 3: Overview of Catalysts for Phenol Acetylation This table presents data for analogous phenol acetylation reactions to illustrate the principles.

| Catalyst | Type | Key Advantages | Reference |

|---|---|---|---|

| Anhydrous NiCl₂ | Homogeneous | Inexpensive, efficient under solvent-free conditions | tandfonline.com |

| VOSO₄ | Homogeneous | Allows for stoichiometric reactions, reducing excess reagent use | frontiersin.orgnih.gov |

| Zeolite H-FER | Heterogeneous | Reusable, high yields under solvent-free conditions | researchgate.net |

| 10% Ni/SiO₂ | Heterogeneous | Reusable, high selectivity, eco-friendly | arabjchem.org |

| Heteropolyacids (e.g., Preyssler) | Heterogeneous | "Super acid" activity, low corrosiveness, recyclable | semanticscholar.orgresearchgate.net |

| [CholineCl][ZnCl₂]₃ (DES) | Homogeneous (recyclable) | Green solvent and catalyst, highly efficient | rsc.org |

Advanced Analytical Method Development and Validation

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in determining the purity of (3-fluoro-4-methoxyphenyl) acetate (B1210297) and for its isolation from reaction mixtures and potential impurities. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the quantitative purity assessment of (3-fluoro-4-methoxyphenyl) acetate due to its high resolution, sensitivity, and reproducibility. While specific validated methods for this exact compound are not extensively published, suitable methods can be developed based on the analysis of structurally related phenyl acetates and phenolic compounds. sielc.comresearchgate.net